Ivasperine
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Overview
Description
Ivasperine is an organoheterocyclic compound belonging to the naphthofurans class. Its IUPAC name is (8S)-7,8-dihydroxy-8a-methyl-3,4-dimethylidene-3a,4a,5,6,7,8,9,9a-octahydrobenzofbenzofuran-2-one. The molecular formula of this compound is C15H20O4, and it has a molecular weight of 264.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ivasperine involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor compound under acidic or basic conditions to form the naphthofuran core. This is followed by various functional group modifications to introduce the hydroxyl and methylidene groups at specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often use continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ivasperine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthofurans.
Scientific Research Applications
Ivasperine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ivasperine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphthofuran: Shares the same core structure but lacks the specific functional groups present in Ivasperine.
Quinone Derivatives: Similar in terms of oxidation products but differ in their core structure.
Dihydro Naphthofurans: Reduced forms of naphthofurans with similar but less complex structures.
Uniqueness of this compound
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
5956-43-4 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(8S)-7,8-dihydroxy-8a-methyl-3,4-dimethylidene-3a,4a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-10(16)13(17)15(9,3)6-11-12(7)8(2)14(18)19-11/h9-13,16-17H,1-2,4-6H2,3H3/t9?,10?,11?,12?,13-,15?/m1/s1 |
InChI Key |
IWAWLFYVPNEIRS-CNOYCBBQSA-N |
Isomeric SMILES |
CC12CC3C(C(=C)C1CCC([C@H]2O)O)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(C(=C)C1CCC(C2O)O)C(=C)C(=O)O3 |
Origin of Product |
United States |
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